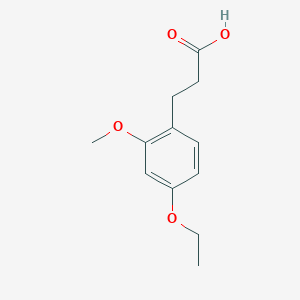

4-Ethoxy-2-methoxyphenylpropanoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H16O4 |

|---|---|

Molecular Weight |

224.25 g/mol |

IUPAC Name |

3-(4-ethoxy-2-methoxyphenyl)propanoic acid |

InChI |

InChI=1S/C12H16O4/c1-3-16-10-6-4-9(5-7-12(13)14)11(8-10)15-2/h4,6,8H,3,5,7H2,1-2H3,(H,13,14) |

InChI Key |

YCCPKMKVMVUNME-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC(=C(C=C1)CCC(=O)O)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Enzymatic Pathways

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available precursors. wikipedia.orgub.edu For 4-Ethoxy-2-methoxyphenylpropanoic acid, the analysis begins by identifying the key bonds that can be disconnected to reveal plausible synthetic routes.

The primary disconnections for this compound involve the carbon-carbon bond of the propanoic acid side chain and the carbon-oxygen bonds of the ether functionalities. A logical retrosynthetic approach would first disconnect the propanoic acid side chain from the aromatic ring. This leads to a substituted anisole (B1667542) derivative and a three-carbon synthon. Further disconnection of the ether bonds on the aromatic ring would lead back to a dihydroxybenzene derivative.

A plausible retrosynthetic pathway is as follows:

Cα-Aryl Bond Disconnection: The bond between the alpha-carbon of the propanoic acid and the phenyl ring is a key disconnection. This suggests a precursor like a 4-ethoxy-2-methoxyphenyl derivative that can be coupled with a propanoyl synthon.

Ether Disconnections: The ethoxy and methoxy (B1213986) groups can be retrosynthetically cleaved to reveal a dihydroxyphenyl precursor, which would be a derivative of resorcinol.

This analysis points towards key precursors such as 3-hydroxy-4-methoxybenzaldehyde or a related compound, which can be selectively etherified and then elaborated to the final product.

Strategies for Carbon-Carbon Bond Formation

The formation of the carbon-carbon bond to create the propanoic acid side chain is a critical step. Several established methods can be considered:

Heck or Suzuki Coupling: A palladium-catalyzed cross-coupling reaction between an aryl halide (e.g., 1-bromo-4-ethoxy-2-methoxybenzene) and a suitable three-carbon coupling partner (e.g., a propargyl derivative or an acrylate) could be a viable modern approach.

Friedel-Crafts Acylation: Acylation of a protected 4-ethoxy-2-methoxyphenol (B8603149) with propanoyl chloride, followed by reduction of the resulting ketone, would establish the carbon skeleton.

Malonic Ester Synthesis: Alkylation of diethyl malonate with a suitably activated 4-ethoxy-2-methoxybenzyl halide, followed by hydrolysis and decarboxylation, is a classic method for forming the propanoic acid moiety.

Introduction of Methoxy and Ethoxy Moieties

The regioselective introduction of the methoxy and ethoxy groups is crucial. Starting from a dihydroxybenzene derivative like 2,4-dihydroxybenzaldehyde, selective etherification can be achieved. The phenolic hydroxyl groups have different acidities, which can be exploited for selective alkylation under controlled basic conditions. For instance, the more acidic hydroxyl group can be deprotonated and alkylated first.

Alternatively, a protecting group strategy can be employed to block one hydroxyl group while the other is alkylated, followed by deprotection and alkylation of the second hydroxyl group. The Williamson ether synthesis, reacting the corresponding phenoxide with an alkyl halide (e.g., methyl iodide or ethyl bromide), is the standard method for forming the ether linkages.

Classical and Modern Synthetic Approaches

The synthesis of this compound can be approached through various multi-step sequences, combining classical reactions with modern catalytic methods for improved efficiency and selectivity.

Multi-Step Reaction Sequences and Optimization Protocols

A hypothetical multi-step synthesis could commence from 2,4-dihydroxybenzaldehyde. The sequence would involve:

Selective Etherification: Protection of one hydroxyl group, followed by methylation and ethylation of the other hydroxyl groups.

Side Chain Elaboration: Conversion of the aldehyde to the propanoic acid side chain. This could be achieved through a Wittig reaction with an appropriate phosphorane to introduce a double bond, followed by hydrogenation and hydrolysis.

Table 1: Hypothetical Optimization of a Suzuki Coupling Step

| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd(OAc)2 | PPh3 | K2CO3 | Toluene | 100 | 65 |

| 2 | Pd2(dba)3 | SPhos | K3PO4 | Dioxane | 110 | 85 |

| 3 | Pd(PPh3)4 | - | Na2CO3 | DMF | 90 | 72 |

This data is illustrative and not based on published experimental results for this specific reaction.

Stereoselective Synthesis: Enantiomeric and Diastereomeric Control

For the synthesis of a single enantiomer of this compound, stereoselective methods are necessary. Chiral auxiliaries are often employed to control the stereochemistry of reactions. wikipedia.orgsigmaaldrich.com

A common strategy involves the use of a chiral auxiliary, such as an Evans oxazolidinone. researchgate.nettcichemicals.com This auxiliary is temporarily attached to a precursor molecule to direct the stereochemical outcome of a subsequent reaction, after which it is removed. wikipedia.org

A potential sequence for the stereoselective synthesis is as follows:

Acylation: The chiral auxiliary, for instance, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with an appropriate acid chloride, such as 4-ethoxy-2-methoxyphenylacetyl chloride.

Diastereoselective Alkylation: The resulting N-acyloxazolidinone is deprotonated to form a chiral enolate. This enolate then reacts with an electrophile, such as methyl iodide, in a diastereoselective manner. The steric bulk of the chiral auxiliary directs the approach of the electrophile to one face of the enolate, leading to the preferential formation of one diastereomer.

Auxiliary Cleavage: The chiral auxiliary is then cleaved, typically by hydrolysis or alcoholysis, to yield the desired enantiomerically enriched propanoic acid. The auxiliary can often be recovered and reused.

The efficiency of this approach is determined by the diastereomeric excess (d.e.) achieved in the alkylation step.

Table 2: Hypothetical Diastereoselective Alkylation Results

| Entry | Base | Additive | Temperature (°C) | Diastereomeric Excess (d.e.) (%) |

|---|---|---|---|---|

| 1 | LDA | - | -78 | 90 |

| 2 | NaHMDS | - | -78 | 95 |

| 3 | LiHMDS | HMPA | -78 | 92 |

This data is illustrative and not based on published experimental results for this specific reaction.

Asymmetric Catalysis in C–C and C–O Bond Formation

The creation of the chiral center in 2-arylpropanoic acids, a class of compounds to which this compound belongs, is a critical step in their synthesis. Asymmetric catalysis offers a direct route to enantiomerically pure products, often with high efficiency and selectivity.

One prominent strategy involves the asymmetric hydrogenation of a corresponding α-aryl acrylic acid precursor. This method utilizes chiral transition metal catalysts, such as those based on ruthenium or rhodium complexed with chiral phosphine (B1218219) ligands. For instance, chiral ferrocene-ruthenium complexes have demonstrated high efficacy in the synthesis of profens like (S)-naproxen and (S)-ibuprofen, achieving both high chemical yields and excellent enantiomeric excess (over 97% ee). While a specific application to this compound is not extensively documented, the general success of this methodology with structurally similar substrates suggests its potential applicability.

Another powerful technique is the enantioselective carboxylation of styrenes. This approach involves the direct introduction of a carboxylic acid group to a styrene (B11656) derivative in the presence of a chiral catalyst. Iron-catalyzed hydrocarboxylation has been shown to be highly regioselective for the synthesis of α-aryl carboxylic acids from styrene derivatives. By employing a chiral ligand, this transformation can be rendered enantioselective, providing a direct pathway to the desired profen.

The following table summarizes representative catalytic systems used in the asymmetric synthesis of profens, which could be adapted for this compound.

Table 1: Representative Catalytic Systems for Asymmetric Profen Synthesis

| Catalytic System | Reaction Type | Substrate Type | Typical Enantioselectivity |

|---|---|---|---|

| Chiral Ferrocene-Ruthenium Complex | Asymmetric Hydrogenation | α-Aryl acrylic acid | >97% ee |

| Iron-Pyridine Ligand Complex | Hydrocarboxylation | Styrene derivative | High regioselectivity |

Chemo-enzymatic Routes to Enantiopure Intermediates

Chemo-enzymatic methods combine the strengths of chemical synthesis and biocatalysis to produce enantiopure compounds. For 2-arylpropanoic acids, the most common chemo-enzymatic strategy is the kinetic resolution of a racemic ester catalyzed by a lipase (B570770).

In this process, a racemic mixture of the methyl or ethyl ester of this compound would be subjected to enantioselective hydrolysis by a lipase. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the enantiomerically enriched acid and ester. Lipases such as Candida rugosa lipase have been successfully employed for the resolution of various profens, including ibuprofen (B1674241) and ketoprofen. This lipase typically exhibits a preference for the (S)-enantiomer, which is the active form for many profens.

The selection of the lipase and the reaction conditions, including the solvent and the acyl acceptor (for esterification), are crucial for achieving high enantioselectivity and conversion.

Table 2: Lipases Commonly Used for Profen Resolution

| Lipase Source | Reaction Type | Selectivity Preference |

|---|---|---|

| Candida rugosa | Hydrolysis / Esterification | (S)-enantiomer |

| Mucor javanicus | Hydrolysis / Esterification | (S)-enantiomer |

| Candida antarctica Lipase B (CALB) | Hydrolysis / Esterification | Varies with substrate |

Reaction Mechanism Elucidation for Key Synthetic Steps

Detailed Mechanistic Pathways of Alkylation Reactions

A common approach to constructing the 2-arylpropanoic acid structure involves the alkylation of an arylacetonitrile or arylacetate derivative. The direct methylation of arylacetonitriles using dimethyl carbonate is a notable example, offering high selectivity for monomethylation. The mechanism involves the deprotonation of the acidic α-carbon of the arylacetonitrile by a strong base to form a carbanion. This nucleophilic carbanion then attacks the methyl group of dimethyl carbonate in an SN2 reaction, forming the desired 2-arylpropionitrile.

Aromatic Functionalization Mechanisms

The synthesis of this compound necessitates the functionalization of a benzene (B151609) ring with the desired substituents. Friedel-Crafts acylation is a key reaction for introducing the acyl group that can be subsequently converted to the propanoic acid side chain.

The starting material for the aromatic core would likely be 1-ethoxy-3-methoxybenzene. The regioselectivity of the Friedel-Crafts acylation on this substrate is governed by the directing effects of the ethoxy and methoxy groups. Both are ortho, para-directing and activating groups due to the resonance donation of their lone pair electrons to

Green Chemistry Principles in Synthesis

Atom Economy Considerations

Atom economy is calculated as the ratio of the molecular mass of the desired product to the total molecular mass of all reactants used in the stoichiometric equation, expressed as a percentage. prepchem.com

Formula for Atom Economy:

A high atom economy signifies that the majority of atoms from the reactants are integrated into the final product, minimizing the generation of byproducts and waste. google.com Reactions with 100% atom economy are ideal, as all reactant atoms are found in the desired product. nih.gov

To illustrate the practical application of this metric, let's consider a hypothetical traditional synthesis of a 2-arylpropanoic acid, which often involves multiple steps and stoichiometric reagents. A common route might involve the following transformations starting from a substituted benzene derivative:

Friedel-Crafts Acylation: Reaction of the aromatic precursor with an acyl halide in the presence of a Lewis acid catalyst.

Reduction: Conversion of the resulting ketone to an alcohol.

Halogenation: Transformation of the alcohol into an alkyl halide.

Nitrile Formation: Substitution of the halide with a cyanide group.

Hydrolysis: Conversion of the nitrile to the final carboxylic acid.

Each of these steps can generate significant waste. For instance, the Friedel-Crafts acylation typically uses a stoichiometric amount of aluminum chloride, which is then quenched, producing large quantities of aluminum hydroxide (B78521) waste.

A more contemporary and greener approach, analogous to the celebrated BHC synthesis of ibuprofen, would involve fewer steps and the use of catalytic reagents. A hypothetical catalytic route for a compound like this compound might involve:

Catalytic Acylation: A catalytic version of the Friedel-Crafts reaction.

Catalytic Hydrogenation: A one-step conversion of the ketone directly to the corresponding alkane.

Catalytic Carbonylation: The direct addition of a carboxyl group.

Below is a comparative data table illustrating the atom economy of a hypothetical traditional synthesis versus a modern catalytic synthesis for a generic 2-arylpropanoic acid.

| Synthesis Step | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Traditional Route | ||||

| Step 1: Acylation | Aryl Precursor, Acetyl Chloride, AlCl₃ | Aryl Ketone | AlCl₃·H₂O, HCl | Low |

| Step 2: Reduction | Aryl Ketone, NaBH₄ | Aryl Alcohol | Borate Salts | Moderate |

| Step 3: Halogenation | Aryl Alcohol, PBr₃ | Aryl Bromide | H₃PO₃ | Low |

| Step 4: Cyanation | Aryl Bromide, NaCN | Aryl Nitrile | NaBr | Moderate |

| Step 5: Hydrolysis | Aryl Nitrile, H₂O, H⁺ | Propanoic Acid | NH₄⁺ | High |

| Modern Catalytic Route | ||||

| Step 1: Acylation | Aryl Precursor, Acetic Anhydride, Catalyst | Aryl Ketone | Acetic Acid | High |

| Step 2: Carbonylation | Aryl Ketone, CO, H₂, Catalyst | Propanoic Acid | Minimal | Very High |

This table is illustrative and presents a qualitative comparison. Precise atom economy percentages would require the exact stoichiometry and molecular weights of all reactants and products for a specific, documented synthesis of this compound.

Chemo-enzymatic pathways offer a promising avenue for further enhancing atom economy in the synthesis of arylpropanoic acids. google.com Enzymes, as biocatalysts, can exhibit high selectivity and operate under mild conditions, often in aqueous media. google.com For instance, a hydrolase could be employed for the enantioselective hydrolysis of a racemic ester precursor to yield the desired enantiomer of the propanoic acid, a common strategy for producing chiral profens. google.com While this resolution step itself does not improve the atom economy of the preceding synthetic steps, integrating enzymatic transformations earlier in the synthesis, such as in the formation of key C-C bonds, could lead to more atom-economical routes by reducing the need for protecting groups and stoichiometric reagents.

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

The phenyl ring of 4-ethoxy-2-methoxyphenylpropanoic acid is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the ethoxy and methoxy (B1213986) substituents. wikipedia.org These reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org

The ethoxy and methoxy groups are ortho, para-directing activators. This means they increase the rate of electrophilic aromatic substitution and direct incoming electrophiles to the positions ortho and para to themselves. In this compound, the C5 position is the most likely site for electrophilic attack. This is because it is para to the methoxy group at C2 and ortho to the ethoxy group at C4, and is sterically the most accessible position. The propanoic acid side chain is a deactivating group, but its influence is weaker than the activating effects of the two alkoxy groups.

Table 1: Electronic Effects of Substituents on the Phenyl Ring

| Substituent | Position | Electronic Effect | Directing Influence |

| Ethoxy | C4 | Activating (electron-donating) | Ortho, Para |

| Methoxy | C2 | Activating (electron-donating) | Ortho, Para |

| Propanoic acid | C1 | Deactivating (electron-withdrawing) | Meta |

Data compiled from established principles of electrophilic aromatic substitution.

Specific studies on the halogenation, nitration, and sulfonation of this compound are not extensively detailed in the readily available literature. However, based on the principles of electrophilic aromatic substitution, these reactions are expected to proceed with the introduction of the substituent primarily at the C5 position. masterorganicchemistry.com

Halogenation: Reaction with reagents like Br₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃) would likely yield 5-bromo-4-ethoxy-2-methoxyphenylpropanoic acid.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is the standard method for nitration and would be expected to produce 4-ethoxy-2-methoxy-5-nitrophenylpropanoic acid. youtube.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid group, likely resulting in 4-ethoxy-2-methoxy-5-sulfonylphenylpropanoic acid.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound is a versatile functional group that can undergo a variety of transformations. researchgate.netnih.gov These reactions are crucial for the synthesis of derivatives with modified properties. nih.govthermofisher.com

Esterification: The carboxylic acid can be converted to an ester by reacting with an alcohol in the presence of an acid catalyst. This is a common derivatization technique. colostate.edu For example, reaction with ethanol (B145695) would yield ethyl 4-ethoxy-2-methoxyphenylpropanoate.

Amidation: Reaction with an amine, often in the presence of a coupling agent, leads to the formation of an amide. This is another widely used method for derivatization. nih.gov

Table 2: Examples of Esterification and Amidation Products

| Reactant | Reaction Type | Product |

| Methanol (B129727) | Esterification | Methyl 4-ethoxy-2-methoxyphenylpropanoate |

| Ammonia | Amidation | 4-Ethoxy-2-methoxyphenylpropanamide |

| Diethylamine | Amidation | N,N-Diethyl-4-ethoxy-2-methoxyphenylpropanamide |

This table illustrates potential products based on common organic reactions.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 3-(4-ethoxy-2-methoxyphenyl)propan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation: While the carboxylic acid group itself is generally resistant to further oxidation under typical conditions, the phenylpropanoic acid side chain can be susceptible to oxidative cleavage under harsh conditions. However, specific studies on the oxidation of this particular compound are not prominent.

Ether Cleavage and Exchange Reactions

The ether linkages in this compound can be cleaved under stringent conditions, typically involving strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orglibretexts.org Cleavage of aromatic ethers generally results in a phenol (B47542) and an alkyl halide. numberanalytics.com Due to the different nature of the ethoxy and methoxy groups, selective cleavage might be possible under carefully controlled conditions, though this is often challenging. Ether exchange reactions, where one alkoxy group is replaced by another, can occur under specific basic conditions, for instance, using a different sodium alkoxide. mdma.ch

Selective Demethylation/De-ethylation Strategies

The cleavage of the aryl ether bonds is a common strategy to unmask phenolic hydroxyl groups, which can serve as handles for further functionalization. The relative ease of cleavage between the methyl and ethyl ethers depends on the chosen reagent and reaction conditions. Generally, the methyl ether is more susceptible to cleavage by nucleophilic reagents, while the ethyl group can also be targeted.

A variety of reagents have been developed for the O-dealkylation of aryl ethers. researchgate.net Lewis acids are particularly effective; Boron tribromide (BBr₃) is a powerful and widely used reagent for cleaving aryl methyl ethers, often providing high yields under mild conditions. researchgate.net Other Lewis acids like aluminum halides (AlCl₃, AlBr₃) and magnesium iodide (MgI₂) have also been successfully employed, sometimes in combination with nucleophiles like ethanethiol (B150549) to enhance reactivity. rsc.orgrsc.org

Strong Brønsted acids, most notably hydrobromic acid (HBr), are also standard reagents for this transformation, typically requiring elevated temperatures. rsc.org Additionally, methods utilizing soft nucleophiles, such as thiolates (e.g., sodium isopropyl thiolate in DMF), offer a non-acidic alternative for ether cleavage. researchgate.net The choice of reagent can sometimes allow for selective cleavage of one alkoxy group in the presence of another, although achieving high selectivity between a methoxy and an ethoxy group can be challenging and is highly substrate-dependent.

| Reagent/System | Typical Conditions | General Applicability |

|---|---|---|

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78°C to RT | Highly effective for aryl methyl ethers. |

| Hydrobromic Acid (HBr) | Aqueous solution, reflux | Strong acid cleavage, less mild. |

| Aluminum Chloride (AlCl₃) / Ethanethiol (EtSH) | CH₂Cl₂, RT | Effective Lewis acid/nucleophile system. rsc.org |

| Magnesium Iodide (MgI₂) | Solvent-free, heat | Efficient for demethylation and debenzylation. rsc.org |

| Sodium Isopropyl Thiolate (i-PrSNa) | DMF, reflux | Nucleophilic cleavage under non-acidic conditions. researchgate.net |

Synthesis of Analogues with Varied Alkoxy Groups

The synthesis of analogues with different alkoxy groups (-OR) at the 4-position is most commonly achieved via the Williamson ether synthesis. masterorganicchemistry.com This two-step process begins with the selective dealkylation (as described in 3.3.1) of the parent compound, typically targeting the 4-ethoxy group to generate the corresponding 4-hydroxy-2-methoxyphenylpropanoic acid intermediate.

In the second step, the resulting phenol is deprotonated with a suitable base, such as sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), to form a highly nucleophilic phenoxide ion. gordon.edutiwariacademy.com This phenoxide is then reacted with a primary alkyl halide (R-X, where X = Cl, Br, I) or a sulfonate (R-OTs, R-OMs) in a classic Sₙ2 reaction to form the new ether linkage. masterorganicchemistry.com This method is highly versatile, allowing for the introduction of a wide array of new alkoxy groups by simply changing the alkylating agent. francis-press.com

| Target Alkoxy Group (-OR) | Example Alkylating Agent (R-X) | Resulting Analogue Name |

|---|---|---|

| Propoxy (-OCH₂CH₂CH₃) | 1-Bromopropane | 4-Propoxy-2-methoxyphenylpropanoic acid |

| Isopropoxy (-OCH(CH₃)₂) | 2-Bromopropane | 4-Isopropoxy-2-methoxyphenylpropanoic acid |

| Butoxy (-O(CH₂)₃CH₃) | 1-Bromobutane | 4-Butoxy-2-methoxyphenylpropanoic acid |

| Benzyloxy (-OCH₂Ph) | Benzyl (B1604629) Bromide | 4-Benzyloxy-2-methoxyphenylpropanoic acid |

Propanoic Acid Side Chain Modifications

Alpha-Substitution and Chiral Center Manipulation

The carbon atom alpha to the carboxyl group is a key position for introducing substituents. Direct halogenation at this position can be achieved using the Hell-Volhard-Zelinsky reaction, where the carboxylic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃), followed by hydrolysis. The resulting α-bromo acid is a versatile intermediate that can undergo nucleophilic substitution with various nucleophiles (e.g., amines, azides) to introduce a range of functional groups.

The alpha-carbon in this compound is a chiral center. Enantiomerically pure forms of 2-arylpropionic acids are often desired in pharmaceutical applications. The manipulation of this chiral center can be achieved through several methods:

Chiral Resolution: Racemic mixtures can be separated by forming diastereomeric salts with a chiral amine, followed by fractional crystallization and subsequent liberation of the pure enantiomers.

Asymmetric Synthesis: Direct synthesis of a single enantiomer can be accomplished using chiral auxiliaries or asymmetric catalysis.

Kinetic Resolution: This involves the preferential reaction of one enantiomer in a racemic mixture, allowing the unreacted enantiomer to be recovered in high enantiomeric excess. For instance, enantioselective esterification using a chiral catalyst can be employed.

Elongation or Shortening of the Aliphatic Chain

The length of the propanoic acid side chain can be modified through established homologation and degradation sequences.

Chain Elongation: The Arndt-Eistert synthesis is a classic method for converting a carboxylic acid to its next higher homolog (i.e., adding one methylene (B1212753) group). organic-chemistry.orgwikipedia.org The sequence involves:

Conversion of the propanoic acid to its corresponding acid chloride (e.g., using thionyl chloride, SOCl₂).

Reaction of the acid chloride with diazomethane (B1218177) (CH₂N₂) to form an α-diazoketone.

A metal-catalyzed (typically Ag₂O) or photochemical Wolff rearrangement of the diazoketone in the presence of a nucleophile like water to generate the homologous butanoic acid derivative. nrochemistry.com

Chain Shortening: The Barbier-Wieland degradation provides a method for shortening the aliphatic chain by one carbon. wikipedia.orgdrugfuture.com This multi-step process for converting the propanoic acid to an acetic acid derivative involves:

Esterification of the carboxylic acid (e.g., with methanol and acid catalyst).

Reaction of the ester with an excess of a Grignard reagent, such as phenylmagnesium bromide (PhMgBr), to form a tertiary alcohol.

Dehydration of the alcohol (e.g., with acetic anhydride) to form an alkene.

Oxidative cleavage of the alkene (e.g., with ozone or chromic acid) to yield the shorter carboxylic acid. oxfordreference.com

Formation of Heterocyclic Derivatives and Fused Ring Systems

The structure of this compound can be used as a template to construct more complex molecular architectures, including heterocyclic and fused-ring systems.

Fused Ring Systems: An important strategy for forming a fused ring is through intramolecular Friedel-Crafts acylation. masterorganicchemistry.com The propanoic acid side chain can be induced to cyclize onto the electron-rich aromatic ring. This reaction is typically performed by treating the carboxylic acid with a strong acid catalyst, such as polyphosphoric acid (PPA) or methanesulfonic acid, at elevated temperatures. wikipedia.org This cyclization results in the formation of a six-membered ring fused to the benzene (B151609) ring, yielding a tetralone derivative (specifically, a dihydronaphthalenone). prepchem.comorgsyn.org The regioselectivity of the cyclization is directed by the existing alkoxy substituents.

Heterocyclic Derivatives: The propanoic acid functional group is a versatile starting point for the synthesis of various heterocycles. For example, it can be converted into an acyl hydrazide, which can then be reacted with various reagents to form five-membered heterocycles like oxadiazoles (B1248032) or triazoles. humanjournals.comorientjchem.org Furthermore, derivatives where the alpha-position is functionalized can serve as precursors to other heterocyclic systems. For instance, α-haloketones derived from the propanoic acid can be used to synthesize thiazoles or imidazoles. Another powerful transformation is the conversion of the carboxylic acid to an amine (e.g., via the Curtius rearrangement), producing a β-arylethylamine. This intermediate can then undergo a Pictet-Spengler reaction with an aldehyde or ketone to construct fused nitrogen-containing heterocyclic systems like tetrahydroisoquinolines. wikipedia.orgjk-sci.com

Theoretical and Computational Chemistry Investigations of this compound

Following a comprehensive search of scientific literature and databases, no specific theoretical or computational chemistry investigations were found for the compound "this compound."

Therefore, it is not possible to provide detailed research findings for the requested sections and subsections, including:

Theoretical and Computational Chemistry Investigations

Molecular Docking Studies for Predictive Binding Modes

While computational chemistry is a powerful tool for characterizing novel compounds, it appears that "4-Ethoxy-2-methoxyphenylpropanoic acid" has not been the subject of such published studies. The methodologies outlined, including DFT, FMO analysis, MD simulations, and molecular docking, are standard approaches in the field for elucidating the properties and potential interactions of molecules. However, without specific research on this compound, any presentation of data would be hypothetical and not based on scientific findings as requested.

Ligand-Receptor Interaction Profiling

Ligand-receptor interaction profiling, primarily through molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding the potential biological targets of a compound and the molecular basis of its activity.

The process involves placing a ligand, such as this compound, into the binding site of a target protein receptor. Algorithms then calculate the most likely binding conformation and estimate the binding affinity, often expressed as a Gibbs free energy (ΔG) value in kcal/mol. A more negative ΔG suggests a stronger, more favorable interaction. Studies on structurally related molecules, such as 4-ethyl-2-methoxyphenol (B121337) and 2-(3-benzoylphenyl)propanoic acid derivatives, have demonstrated this approach. For instance, docking studies of 4-ethyl-2-methoxyphenol with the Glucagon-like peptide-1 (GLP-1) receptor yielded a binding energy of -6.10 kcal/mol, indicating a stable interaction. researchgate.net Similarly, derivatives of 2-(3-benzoylphenyl)propanoic acid were docked into cyclooxygenase (COX) enzymes to explore their anti-inflammatory potential. nih.gov

For this compound, a hypothetical docking study against a relevant target like COX-2 would identify key interacting amino acid residues and predict the binding affinity.

Hypothetical Docking Results for this compound with COX-2

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Energy (ΔG) | -7.8 kcal/mol | ARG 120, TYR 355 | Hydrogen Bond |

| --- | --- | VAL 523, SER 353 | van der Waals |

| --- | --- | LEU 352 | Hydrophobic |

Note: This data is illustrative and not based on experimental results.

Virtual Screening Applications in Target Identification

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. mdpi.com This can be performed using either ligand-based or structure-based approaches.

Ligand-Based Virtual Screening: This method uses the structure of a known active compound, the "scaffold," to find other molecules in a database with similar features. nih.gov For this compound, its chemical structure could be used as a query to screen for compounds with similar 2D (e.g., ECFP_4 fingerprints) or 3D (e.g., shape) similarity. nih.gov The underlying principle is that structurally similar molecules are likely to have similar biological activities.

Structure-Based Virtual Screening: This approach involves docking a library of compounds into the binding site of a target protein. mdpi.comnih.gov The compounds are then ranked based on their predicted binding affinity or docking score. This method is useful for discovering novel scaffolds that may not be structurally similar to known ligands but can still fit effectively into the target's active site.

A virtual screening campaign using the this compound scaffold could identify a set of hit compounds from a large database for further investigation.

Hypothetical Virtual Screening Hit List based on 2D Similarity

| Compound ID | Tanimoto Similarity | Molecular Weight | Predicted LogP |

|---|---|---|---|

| ZINC12345678 | 0.89 | 230.25 | 2.6 |

| ZINC87654321 | 0.85 | 218.23 | 2.4 |

| ZINC56789012 | 0.82 | 245.29 | 2.9 |

Note: This data is illustrative and not based on experimental results.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). researchgate.net

Descriptor Calculation and Statistical Correlation

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure. Descriptors can be categorized as:

1D: Molecular weight, atom counts.

2D: Topological indices, connectivity indices, structural fragments.

3D: Molecular shape, volume, surface area.

Physicochemical: Lipophilicity (logP), electronic properties (dipole moment), steric parameters.

Once calculated for a series of related compounds, these descriptors are statistically correlated with an experimentally determined activity or property. For example, a QSAR study on meta-substituted phenyl propanoic acids identified a strong correlation between certain physicochemical descriptors and their agonistic activity on the peroxisome proliferator-activated receptor-gamma (PPARγ). researchgate.net

Hypothetical Molecular Descriptors for a Series of this compound Derivatives

| Derivative | Molecular Weight | LogP | Polar Surface Area (Ų) |

|---|---|---|---|

| R = H | 224.24 | 2.5 | 55.8 |

| R = F | 242.23 | 2.6 | 55.8 |

| R = Cl | 258.69 | 3.0 | 55.8 |

| R = CH3 | 238.27 | 2.9 | 55.8 |

Note: This data is illustrative and not based on experimental results.

Predictive Models for Chemical and Biological Behavior

Using the calculated descriptors and the measured activity, a mathematical model is developed, typically using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). A robust QSAR model can then be used to predict the activity of new, unsynthesized compounds. The statistical quality of a QSAR model is assessed by parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). researchgate.net A study on maslinic acid analogs developed a 3D-QSAR model with high predictive power (q² = 0.75) for anticancer activity. nih.gov

A hypothetical QSAR equation for a series of this compound derivatives might look like:

pIC₅₀ = 0.75 * LogP - 0.02 * (Molecular Weight) + 1.25 * (Electronic_Descriptor) + 2.5

This equation would allow researchers to predict the biological activity (pIC₅₀) of novel derivatives based solely on their calculated structural descriptors, thereby prioritizing the synthesis of the most promising candidates. mdpi.comresearchgate.net

In Silico ADMET Predictions for Novel Derivatives (excluding human toxicity/efficacy)

In silico ADMET prediction involves using computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. These predictions are vital in early-stage drug discovery to filter out candidates with poor pharmacokinetic profiles. mdpi.com

For novel derivatives of this compound, various ADMET properties can be predicted using online servers and specialized software. mdpi.comnih.gov

Absorption: Parameters like human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein substrate/inhibitor potential are evaluated. mdpi.com

Distribution: Predictions include blood-brain barrier (BBB) penetration and plasma protein binding (PPB), which influence how a drug distributes throughout the body.

Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound might inhibit these enzymes, a common cause of drug-drug interactions. mdpi.com

Excretion: Properties like total clearance can be estimated.

The following interactive table presents hypothetical ADMET predictions for a set of novel derivatives of this compound.

Predicted ADMET Properties for Novel Derivatives

| Derivative ID | HIA (%) | Caco-2 Perm. (logPapp) | BBB Permeant | CYP2D6 Inhibitor | CYP3A4 Inhibitor |

|---|---|---|---|---|---|

| EMPA-001 | High (92%) | High (1.1) | Yes | No | Yes |

| EMPA-002 | High (95%) | Medium (0.8) | Yes | No | No |

| EMPA-003 | Medium (85%) | High (1.3) | No | Yes | Yes |

| EMPA-004 | High (91%) | High (1.0) | Yes | No | No |

Note: This data is illustrative, based on typical outputs for small molecules, and not from experimental results.

Mechanistic Biological Interactions Non Human Model Systems

Receptor Modulation Studies (in vitro and animal models)

Peroxisome Proliferator-Activated Receptors (PPARs) Agonism and Mechanism of ActionThere is no scientific evidence to suggest that 4-Ethoxy-2-methoxyphenylpropanoic acid acts as an agonist or antagonist for any of the Peroxisome Proliferator-Activated Receptor (PPAR) isoforms (PPARα, PPARγ, PPARβ/δ). Therefore, its mechanism of action in this context remains uncharacterized.

Further research is required to elucidate the potential biological activities and mechanistic pathways of this compound.

G-Protein Coupled Receptors (GPCRs) Interaction Mechanisms

There is currently no available research detailing the interaction mechanisms of this compound with G-Protein Coupled Receptors (GPCRs).

Nuclear Receptor Binding and Activation Profiles

Information regarding the specific binding and activation profiles of this compound with nuclear receptors is not present in the current body of scientific literature.

Mechanistic Studies in Cellular Assays (e.g., cell lines, primary cultures)

Detailed mechanistic studies of this compound in cellular assays, such as those using cell lines or primary cultures, have not been reported in published scientific research.

Investigation of Cellular Signaling Pathways

There are no available studies investigating the effects of this compound on specific cellular signaling pathways.

Gene Expression Modulation (e.g., mRNA, protein levels)

Research on the modulation of gene expression, including changes in mRNA and protein levels, as a result of treatment with this compound has not been published.

In vivo Studies in Animal Models (Focus on Mechanisms, not Efficacy/Safety)

In vivo studies in animal models focusing on the pharmacodynamic markers and biochemical endpoints related to the mechanism of action of this compound are not available in the scientific literature.

Pharmacodynamic Markers and Biochemical Endpoints

There is no published data on the specific pharmacodynamic markers or biochemical endpoints that are modulated by this compound in animal models.

Target Engagement and Pathway Perturbation in vivo

Extensive literature searches did not yield any specific data regarding the in vivo target engagement and pathway perturbation of this compound in non-human model systems. Consequently, there is no available information to detail its specific molecular targets or the biological pathways it may modulate within a living organism.

Due to the absence of research in this area, data tables and detailed findings on the in vivo mechanistic interactions of this compound cannot be provided. Further research is required to elucidate the pharmacological and biological activity of this compound.

Industrial and Advanced Materials Applications

Role as Chemical Intermediate in Complex Synthesis

There is no specific information available in the public domain detailing the role of 4-Ethoxy-2-methoxyphenylpropanoic acid as a chemical intermediate in complex synthesis.

Precursor for Advanced Organic Materials

No research findings were identified that describe the use of this compound as a precursor for advanced organic materials.

Building Block for Agrochemicals or Specialty Chemicals

Information on the application of this compound as a building block for the synthesis of agrochemicals or specialty chemicals is not present in the available literature.

Potential in Polymer and Coating Science

There are no publicly documented studies or data on the potential or actual use of this compound in the field of polymer and coating science.

Applications in Catalysis or Supramolecular Chemistry

The scientific literature does not currently contain information regarding any applications of this compound in catalysis or supramolecular chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.